molecular formula C8H16N2O2S B12707273 Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate CAS No. 17564-99-7

Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate

Cat. No.: B12707273
CAS No.: 17564-99-7
M. Wt: 204.29 g/mol
InChI Key: KNXRVCYGOBGOPX-JXMROGBWSA-N
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Description

Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a chemical compound known for its use as an insecticide. It is an oxime carbamate insecticide that controls a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites . This compound is highly effective in agricultural settings, particularly for protecting crops from various pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the reaction of butyl isocyanate with methylamine to form the intermediate butyl N-methylcarbamate. This intermediate is then reacted with ethanimidothioic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of active ingredients and impurities .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted carbamates. These products have different applications depending on their chemical properties and reactivity .

Scientific Research Applications

Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its selective toxicity towards insects and relatively lower toxicity to non-target organisms make it a preferred choice in agricultural applications .

Properties

CAS No.

17564-99-7

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

butyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C8H16N2O2S/c1-4-5-6-13-7(2)10-12-8(11)9-3/h4-6H2,1-3H3,(H,9,11)/b10-7+

InChI Key

KNXRVCYGOBGOPX-JXMROGBWSA-N

Isomeric SMILES

CCCCS/C(=N/OC(=O)NC)/C

Canonical SMILES

CCCCSC(=NOC(=O)NC)C

Origin of Product

United States

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